![molecular formula C28H32N2O5 B11183452 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11183452.png)
10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. These compounds are known for their diverse biological activities, including anxiolytic, antioxidant, and potential anticancer properties. The unique structure of this compound, featuring a cyclopropylcarbonyl group and a trimethoxyphenyl group, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin-1-one core and subsequent functionalization. One common method involves the condensation of appropriate amines with diketones, followed by cyclization and introduction of the cyclopropylcarbonyl and trimethoxyphenyl groups under controlled conditions. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimization for scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Structural Overview
- Molecular Formula: C28H32N2O5
- Molecular Weight: 476.6 g/mol
- CAS Number: 895362-32-0
Pharmacological Studies
The compound has been investigated for its potential anxiolytic , sedative , and anticonvulsant properties typical of benzodiazepines. Its interaction with the gamma-aminobutyric acid (GABA) receptor enhances inhibitory neurotransmission, which is critical for these effects.
Medicinal Chemistry
Research has focused on the synthesis and optimization of this compound to explore its therapeutic applications. The presence of the cyclopropylcarbonyl group may enhance lipophilicity, potentially improving bioavailability and efficacy in clinical settings.
Case Studies
Several studies have highlighted the pharmacological profiles of similar compounds within the benzodiazepine class:
-
Study on Anxiolytic Effects:
- A comparative study of various benzodiazepines indicated that compounds with similar structural motifs to 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibited significant anxiolytic effects in animal models (PMC3344550).
-
Synthesis and Biological Activity:
- Research documented the synthesis pathways and biological testing of related dibenzo[1,4]diazepines that demonstrated promising results in reducing anxiety-like behaviors in rodent models (PubChem).
Industrial Applications
In addition to its medicinal potential, this compound may serve as a reference standard in quality control processes within pharmaceutical manufacturing. Its unique structure can also guide the development of new drugs targeting similar pathways.
Mechanism of Action
The mechanism of action of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound’s structure allows it to bind to these receptors, modulating their activity and producing anxiolytic effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic agent with a similar core structure but different functional groups.
Lorazepam: Another anxiolytic compound with structural similarities but distinct pharmacological properties.
Clonazepam: Shares the dibenzo[b,e][1,4]diazepin-1-one core but has different substituents.
Uniqueness
10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylcarbonyl and trimethoxyphenyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Biological Activity
Structural Overview
The molecular structure of the compound features a dibenzo[1,4]diazepine core with various substituents that contribute to its biological activity. The cyclopropylcarbonyl and trimethoxyphenyl groups are particularly noteworthy for their influence on the compound's interaction with biological targets.
Table 1: Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C22H28N2O4 |
Molecular Weight | 368.48 g/mol |
Key Functional Groups | Cyclopropylcarbonyl, Trimethoxyphenyl |
Core Structure | Dibenzo[b,e][1,4]diazepine |
Pharmacological Properties
- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on various enzymes. Preliminary investigations suggest that it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival .
- Cytotoxicity : In vitro studies have shown that derivatives of similar structural frameworks exhibit varying degrees of cytotoxicity against different cancer cell lines. The specific compound's cytotoxic effects remain to be fully characterized but suggest potential as an anticancer agent .
- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests that the compound may also possess similar activity, which warrants further investigation .
The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. The presence of the dibenzo[1,4]diazepine structure is known to interact with neurotransmitter receptors and ion channels, potentially influencing neuropharmacological outcomes.
Case Studies
Case Study 1: Cancer Cell Lines
In a study examining the effects of structurally related compounds on human cancer cell lines (e.g., HeLa and MCF-7), significant inhibition of cell proliferation was observed at micromolar concentrations. The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Case Study 2: Enzyme Inhibition Profile
Another study assessed the enzyme inhibition profile against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar in structure showed selective inhibition patterns, indicating potential for treating neurodegenerative diseases .
Properties
Molecular Formula |
C28H32N2O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-9,9-dimethyl-6-(3,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H32N2O5/c1-28(2)14-19-24(21(31)15-28)25(17-12-22(33-3)26(35-5)23(13-17)34-4)30(27(32)16-10-11-16)20-9-7-6-8-18(20)29-19/h6-9,12-13,16,25,29H,10-11,14-15H2,1-5H3 |
InChI Key |
BJMOGRKMDBVXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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